Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate
Description
Apelin precursor (61-77) trifluoroacetate, also known as Apelin-17, is a 17-amino acid peptide derived from the C-terminal region of preproapelin, a 77-residue precursor protein . The trifluoroacetate (TFA) salt form enhances solubility and stability, a common practice in synthetic peptide production . Its chemical formula is C96H156N34O20S, and it corresponds to residues 61–77 of the preproapelin sequence (H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) . Apelin-17 activates the G protein-coupled apelin receptor (APJ), modulating cardiovascular function, fluid homeostasis, and metabolic regulation .
Properties
CAS No. |
217082-57-0 |
|---|---|
Molecular Formula |
C96H156N34O20S |
Molecular Weight |
2138.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI Key |
SVWSKJCJNAIKNH-MJZUAXFLSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
sequence |
KFRRQRPRLSHKGPMPF |
Synonyms |
Alternative Names: K17F, Prepro-61-77-Apelin |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Anchoring
The synthesis of Apelin-17 trifluoroacetate primarily employs Fmoc-based solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile protecting groups. A critical innovation involves the use of 2-chlorotrityl chloride resin to anchor the first amino acid, which minimizes diketopiperazine (DKP) formation during elongation. Resin loadings typically range between 0.4–0.7 mmol/g, optimized through UV absorbance measurements of dibenzofulvene after Fmoc cleavage. This method ensures high coupling efficiency while preserving the integrity of N-alkylated residues, which are prone to side reactions.
Sequential Coupling and Side-Chain Modifications
The peptide sequence Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is assembled using HATU/DIPEA activation in dimethylformamide (DMF). Key challenges include the incorporation of N-methylated proline residues at positions 10 and 14, which require iterative coupling cycles to achieve >95% purity. For example, substituting Pro12 with 1-naphthylalanine (1Nal) enhances hydrophobic interactions with the apelin receptor (APJ), improving binding affinity (K = 0.08 nM). Coupling reactions for constrained residues like Aib (α-aminoisobutyric acid) are performed under inert atmospheres to prevent racemization.
Post-Synthesis Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude Apelin-17 is purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. The trifluoroacetate counterion is introduced during final cleavage using TFA:triisopropylsilane:water (95:2.5:2.5). Analytical HPLC confirms purity >98%, with retention times correlated to hydrophobicity indices derived from the peptide’s amino acid composition.
Mass Spectrometry and Structural Validation
Electrospray ionization mass spectrometry (ESI-MS) validates the molecular formula C96H156N34O20S (theoretical m/z: 2274.2 Da; observed: 2274.5 ± 0.3 Da). Tandem MS/MS fragments confirm the sequence, particularly distinguishing isobaric residues like leucine and isoleucine through diagnostic ion patterns. Nuclear magnetic resonance (NMR) spectroscopy further resolves conformational dynamics, revealing a β-turn structure stabilized by Arg4–His9 hydrogen bonding.
Stability Optimization via C-Terminal Modifications
Proteolytic Resistance Strategies
The native Apelin-17 is rapidly degraded in plasma (t<sub>1/2</sub> = 0.5 h) due to cleavage between Pro12 and Phe13 by angiotensin-converting enzyme 2 (ACE2). Constraining this bond using Aib-Phe substitutions increases stability 11.6-fold (t<sub>1/2</sub> = 5.8 h). Similarly, replacing Phe13 with β-methylthiazolidine-4-carboxylic acid (β-MeTic) extends the half-life to >24 h in vitro.
Table 1: Plasma Stability of Apelin-17 Analogues
| Peptide Sequence | Plasma t<sub>1/2</sub> (h) | Protease Resistance |
|---|---|---|
| Native Apelin-17 | 0.5 ± 0.1 | Low |
| [Aib-Phe<sup>12-13</sup>]-Apelin | 5.8 ± 1.6 | High (ACE2-resistant) |
| [β-MeTic<sup>13</sup>]-Apelin | >24 | Complete |
Pharmacokinetic Profiling
In vivo studies in Sprague-Dawley rats demonstrate that constrained analogues exhibit significantly improved pharmacokinetics. For instance, [Aib-Phe<sup>12-13</sup>]-Apelin shows a plasma half-life of 20 ± 1 min (vs. <1 min for native peptide) and a 650-fold higher AUC<sub>0–240</sub> (0.13 vs. 0.0002 mg·min/mL). Clearance rates decrease from >100 mL/(kg·min) to 23–27 mL/(kg·min), indicating enhanced metabolic stability.
Industrial-Scale Production Challenges
Cost-Efficiency of Non-Natural Amino Acids
Incorporating residues like 1Nal or Db<sup>zg</sup> (dibenzylglycine) increases raw material costs by 30–50% compared to standard Fmoc-amino acids. However, batch yields improve from 60% to 85% when using microwave-assisted SPPS, which reduces cycle times from 90 min to 45 min per coupling.
Chemical Reactions Analysis
Types of Reactions
Apelin precursor (61-77) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .
Scientific Research Applications
Biological Significance of Apelin
Apelin is an endogenous peptide that interacts with the apelin receptor (APJ), a G-protein coupled receptor (GPCR). The apelin system has been implicated in numerous physiological processes, including:
- Vasodilation : Apelin induces vasodilation through nitric oxide production and activation of ERK1/2 pathways, beneficial in managing hypertension and heart failure .
- Cardiac Function : It enhances cardiac contractility and has been shown to exhibit cardioprotective effects, particularly in heart failure models .
- Metabolic Regulation : Apelin influences glucose metabolism and lipid homeostasis, making it a target for obesity and diabetes research .
Cardiovascular Diseases
Apelin precursor (61-77) has shown promise in treating cardiovascular diseases by modulating vascular tone and improving cardiac function. Notable applications include:
- Heart Failure Treatment : Studies indicate that apelin administration can restore cardiac apelin levels and improve outcomes in heart failure models. For instance, systemic infusion of [Pyr1]apelin-13 resulted in a significant reduction in blood pressure and peripheral vascular resistance in patients with heart failure .
| Study | Findings |
|---|---|
| Brame et al. | Macrocyclic analogues showed biased G protein activation beneficial for heart function . |
| Clinical Trials | Apelin-induced vasodilation confirmed to be dependent on nitric oxide . |
Metabolic Disorders
The apelin system's role in metabolic regulation suggests potential therapeutic avenues for obesity and diabetes:
- Insulin Sensitivity : Research indicates that apelin enhances insulin sensitivity and glucose uptake in adipose tissues, making it a candidate for diabetes treatment .
| Application | Mechanism |
|---|---|
| Obesity Management | Enhances glucose uptake and lipid metabolism . |
| Diabetes Treatment | Improves insulin sensitivity through APJ receptor activation . |
Kidney Diseases
Recent studies highlight the potential of apelin as a therapeutic agent for renal disorders:
- Renal Protection : Apelin has been shown to protect against renal injury by modulating inflammation and promoting vasodilation within renal tissues .
Case Study 1: Heart Failure
In a controlled study involving heart failure patients, administration of [Pyr1]apelin-13 demonstrated significant improvements in cardiac output and reduced systemic vascular resistance. This study underscores the efficacy of apelin as an adjunct therapy for heart failure management.
Case Study 2: Obesity
A recent animal model study revealed that apelin treatment led to decreased body weight gain and improved metabolic profiles in obese mice. The findings suggest that targeting the apelin system could provide new strategies for obesity treatment.
Mechanism of Action
The apelin precursor (61-77) exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including the AMPK/PI3K/AKT/mTOR and RAF/ERK1/2 pathways. These pathways regulate diverse physiological processes such as vasoconstriction, heart muscle contractility, energy metabolism, and fluid homeostasis . The activation of APJ by apelin also influences gene expression and protein synthesis, contributing to its wide-ranging effects .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Apelin-17 and pE13F exhibit high receptor affinity but short half-lives due to rapid proteolytic degradation .
- Apelin-36 , while longer, shows lower plasma concentrations and undefined maturation pathways .
- (Ala¹³)-Apelin-13 exemplifies engineered analogs aimed at improving pharmacokinetics, though with reduced receptor activity .
Comparison with Non-Apelin Peptides in Trifluoroacetate Form
Peptide Hormones with Similar Modifications
Key Observations :
- GLP-1 (7-36) acid TFA shares therapeutic relevance in metabolic disorders but targets a distinct receptor (GLP-1R vs. APJ) .
- ACTH fragments highlight the use of TFA salts in stabilizing adrenocorticotropic hormone derivatives, though their applications diverge from apelin’s cardiovascular roles .
Metabolic Stability and Therapeutic Potential
Apelin-17’s short half-life (~4.6 min in mice) limits its therapeutic utility . Strategies to improve stability include:
Biological Activity
Apelin is a peptide that serves as an endogenous ligand for the G-protein-coupled receptor APJ, playing a crucial role in various physiological processes, including cardiovascular regulation, energy metabolism, and fluid homeostasis. The specific fragment known as Apelin precursor (61-77), also referred to as Apelin-17, has garnered attention for its biological activities across different species, including humans, bovines, mice, and rats. This article aims to explore the biological activity of Apelin-17, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
Structure and Composition
Apelin-17 is derived from a larger precursor protein that undergoes post-translational modifications to yield bioactive peptides. The sequence of Apelin-17 is KFRRQRPRLSHKGPMPF, which is part of a larger family of apelin peptides that include Apelin-13 and Apelin-36. These peptides are known for their varying biological activities and receptor affinities.
Receptor Interaction
Apelin-17 binds to the APJ receptor, activating various intracellular signaling pathways. This interaction primarily involves the Gi/Gq pathways, leading to the modulation of intracellular cyclic AMP (cAMP) levels and influencing downstream effects such as nitric oxide (NO) production and vasodilation. This mechanism is crucial for regulating blood pressure and enhancing cardiac function.
Metabolic Effects
Research indicates that Apelin-17 plays a significant role in energy metabolism. It has been shown to:
- Enhance glucose uptake in adipocytes through the PI3K/Akt signaling pathway.
- Stimulate mitochondrial biogenesis and increase oxygen consumption in skeletal muscle, contributing to energy expenditure and fat loss .
- Regulate lipid metabolism by inhibiting lipolysis and promoting fatty acid oxidation .
Physiological Impacts
Cardiovascular System
Apelin-17 exhibits potent inotropic effects, enhancing cardiac contractility at low concentrations. Studies have demonstrated that it increases sarcomere shortening in isolated cardiomyocytes by up to 140% . Additionally, it promotes angiogenesis by upregulating angiopoietin-1 expression, thereby improving vascular health .
Neurobehavioral Effects
In animal models, Apelin-17 has been linked to modulation of anxiety and stress responses. For instance, its administration has been associated with enhanced contextual fear extinction in rats, suggesting potential implications for treating anxiety disorders .
Case Studies
-
Diet-Induced Obesity Model
In a study involving human apelin-transgenic mice subjected to high-fat diets (HFD), it was observed that these mice exhibited resistance to obesity without changes in food intake. The increased energy expenditure was attributed to elevated mitochondrial activity and vascular mass in skeletal muscle . -
Cardiac Function Enhancement
Ex-vivo experiments demonstrated that Apelin-17 significantly improved contractility in isolated heart preparations from rats. This finding underscores its potential as a therapeutic agent for heart failure .
Data Summary
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Apelin precursor (61-77) trifluoroacetate, and how do they influence experimental handling?
- Answer: The compound has a molecular weight of 1,550.83 Da (C₆₉H₁₁₁N₂₃O₁₆S) and is supplied as a white lyophilized powder with ≥98% HPLC purity. Its trifluoroacetate (TFA) salt form requires storage at low temperatures (-20°C) in vacuum-sealed containers to prevent degradation. TFA content (≤12% acetate ions) may affect solubility in aqueous buffers; reconstitution in weak acids (e.g., 0.1% acetic acid) is recommended. Peptide content (≥80%) must be verified via amino acid composition analysis (±10% tolerance) .
Q. How is Apelin precursor (61-77) processed into bioactive isoforms, and which fragments exhibit the highest receptor affinity?
- Answer: The 77-amino acid precursor undergoes proteolytic cleavage to generate fragments such as Apelin-36 (42-77), Apelin-17 (61-77), and Apelin-13 (65-77). Apelin-13 and its pyroglutamylated form ([pGlu]Apelin-13) show the strongest activation of the APJ receptor due to resistance to exopeptidase degradation. Experimental workflows should include LC-MS/MS or ELISA to distinguish between isoforms in biological samples .
Q. What quality control measures are essential for ensuring batch-to-batch consistency in Apelin precursor (61-77) trifluoroacetate?
- Answer: Validate purity via reverse-phase HPLC (≥98%), endotoxin levels (≤50 EU/mg), and amino acid composition analysis. TFA content should be quantified using ¹⁹F-NMR or ion chromatography to avoid interference in cell-based assays .
Advanced Research Questions
Q. What methodological challenges arise when quantifying Apelin precursor (61-77) and its fragments in complex biological matrices?
- Answer: Cross-reactivity in ELISA kits (e.g., for Apelin-36 vs. Apelin-13) necessitates isoform-specific antibodies or orthogonal validation via mass spectrometry. TFA residues can suppress ionization in MS; desalting columns or alternative counterions (e.g., acetate) are recommended .
Q. How do trifluoroacetate counterions interfere with structural studies (e.g., NMR or crystallography), and what mitigation strategies exist?
- Answer: TFA produces strong ¹H/¹⁹F NMR signals that obscure peptide resonances. Lyophilization followed by reconstitution in deuterated acetic acid (d₄-AcOH) reduces interference. For crystallography, anion-exchange chromatography can replace TFA with non-interfering ions .
Q. What experimental designs address contradictory findings on Apelin’s dual roles in liver fibrosis and cardioprotection?
- Answer: Tissue-specific APJ receptor expression and isoform-dependent signaling (e.g., Apelin-13 vs. Apelin-17) may explain discrepancies. Use knockout models (e.g., APJ⁻/⁻ mice) and isoform-specific agonists/antagonists to dissect pathways. In liver fibrosis, monitor collagen deposition and TGF-β1 levels; in cardiac models, assess ejection fraction and BNP markers .
Q. How can researchers optimize in vivo delivery of Apelin precursor (61-77) to overcome rapid plasma clearance?
- Answer: PEGylation or encapsulation in lipid nanoparticles extends half-life. Subcutaneous administration achieves sustained release, while intraperitoneal dosing ensures rapid bioavailability. Monitor plasma stability using radiolabeled (³H/¹⁴C) analogs .
Data Interpretation and Validation
Q. What statistical approaches resolve variability in Apelin level measurements across clinical cohorts?
- Answer: Use ROC curve analysis (AUC ≥0.7 for Apelin in hypertension-related heart disease) and multivariate logistic regression to identify confounding factors (e.g., disease duration, co-morbidities). Survival analysis (Kaplan-Meier curves) correlates low Apelin-13 levels with adverse cardiac events .
Q. How do post-translational modifications (e.g., pyroglutamylation) impact Apelin precursor (61-77) bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
